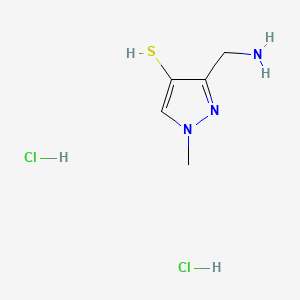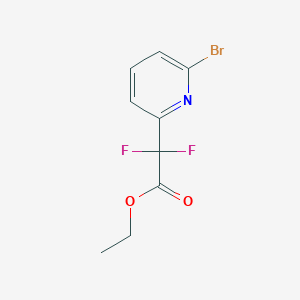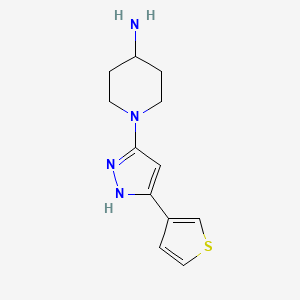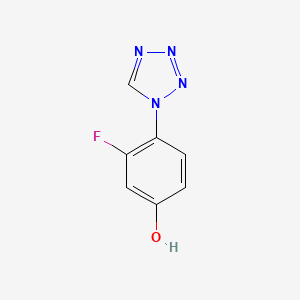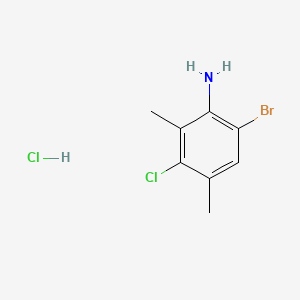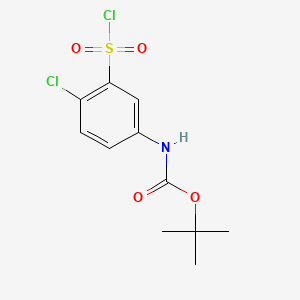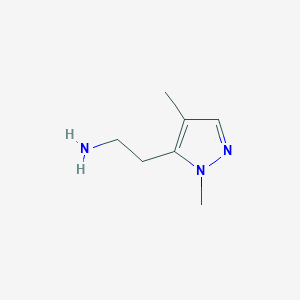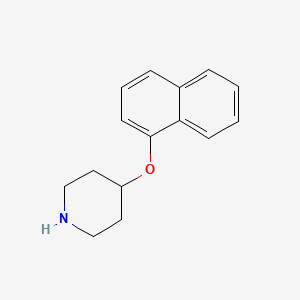
1-Naphthyl 4-piperidinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyl 4-piperidinyl ether is a synthetic compound that belongs to the class of organic compounds known as naphthalenes. It is characterized by the presence of a naphthalene ring bonded to a piperidine ring through an ether linkage. This compound is commonly used in scientific research due to its diverse biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 4-piperidinyl ether typically involves the reaction of 1-naphthol with 4-piperidinol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common dehydrating agents include thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or rhodium can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthyl 4-piperidinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or rhodium catalysts can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Naphthyl 4-piperidinyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Naphthyl 4-piperidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-Naphthyl 4-piperidinyl ether hydrochloride: A hydrochloride salt form with similar properties and applications.
Naphthyl piperidine derivatives: Compounds with variations in the substitution pattern on the naphthalene or piperidine rings.
Uniqueness: this compound is unique due to its specific ether linkage between the naphthalene and piperidine rings, which imparts distinct chemical and biological properties. This structural feature allows for targeted interactions with molecular targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-naphthalen-1-yloxypiperidine |
InChI |
InChI=1S/C15H17NO/c1-2-6-14-12(4-1)5-3-7-15(14)17-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 |
InChI Key |
KXEJLUAGLBQHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


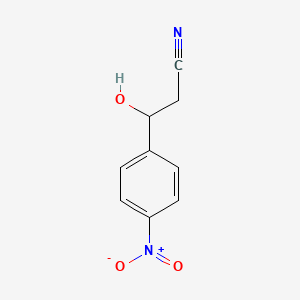


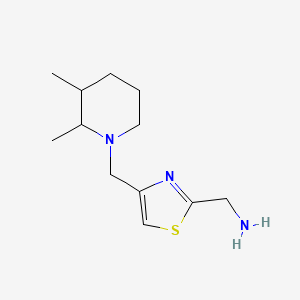
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
